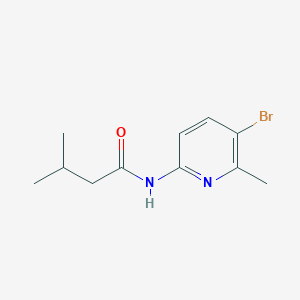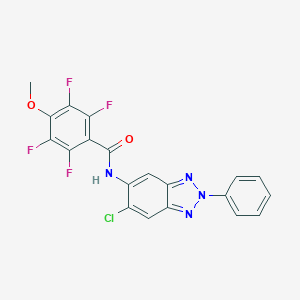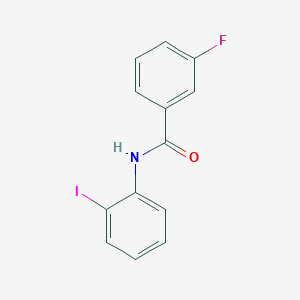![molecular formula C20H23N3O3 B250810 N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250810.png)
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzodioxine derivatives and has been shown to exhibit potent inhibitory activity against glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in various cellular processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the inhibition of this compound, an enzyme that is involved in various cellular processes. This compound is a serine/threonine protein kinase that is involved in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, insulin signaling pathway, and the mTOR pathway. Inhibition of this compound by this compound leads to the activation of various downstream signaling pathways and the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to modulate various signaling pathways such as the Wnt/β-catenin pathway, insulin signaling pathway, and the mTOR pathway. The compound has also been shown to exhibit anti-inflammatory and anti-apoptotic effects. In addition, the compound has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments include its potent inhibitory activity against this compound, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Future Directions
There are several future directions for the research on N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One future direction is to study the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, bipolar disorder, diabetes, and cancer. Another future direction is to study the mechanism of action of this compound in more detail and to identify its downstream targets. Finally, future research could focus on the development of more potent and selective this compound inhibitors based on the structure of this compound.
Synthesis Methods
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps. The first step involves the preparation of 4-methylpiperazine by reacting piperazine with methyl iodide. The second step involves the reaction of 4-methylpiperazine with 4-nitrophenylacetic acid to form 4-(4-methylpiperazin-1-yl)phenylacetic acid. The third step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the reaction of the resulting amine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form the final product.
Scientific Research Applications
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, diabetes, and cancer. The compound has been shown to exhibit potent inhibitory activity against this compound, an enzyme that is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis.
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H23N3O3/c1-22-8-10-23(11-9-22)17-5-3-16(4-6-17)21-20(24)15-2-7-18-19(14-15)26-13-12-25-18/h2-7,14H,8-13H2,1H3,(H,21,24) |
InChI Key |
KFFWIXFEEUVKQH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
